molecular formula C12H15N5O3S2 B2670991 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105202-28-5

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B2670991
CAS No.: 1105202-28-5
M. Wt: 341.4
InChI Key: UFTJHLDSMKYWTB-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a multifaceted chemical compound noted for its unique structure and wide array of applications in various scientific disciplines. This compound features a thiadiazole ring, ethylthio substituent, and a tetrahydropyrimidinyl moiety, which together contribute to its diverse reactivity and functional potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Thiadiazole Ring: : The synthesis begins with the formation of the thiadiazole ring, which involves the cyclization of a dithiosemicarbazide precursor with a suitable halogenating agent like bromine or iodine in an acidic medium.

  • Introduction of Ethylthio Group: : The ethylthio group is typically introduced via a nucleophilic substitution reaction. The thiadiazole compound is reacted with an ethylthiol derivative under basic conditions, often using potassium carbonate as a base and a solvent like DMF.

  • Coupling with Tetrahydropyrimidinyl Moiety: : The final step involves the coupling of the thiadiazole derivative with a 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl derivative. This step usually employs a coupling reagent such as EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

For large-scale production, the process can be optimized with continuous flow reactors to enhance the yield and purity while maintaining consistent reaction conditions. The use of robust catalysts and automated systems helps in scaling up the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The ethylthio group in the compound can undergo oxidation to form sulfoxides or sulfones under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The thiadiazole ring can be subjected to reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced thiadiazole derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the ethylthio position, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)

  • Reduction: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

  • Substitution: : Alkyl halides, Acyl chlorides, Bases (e.g., NaOH, K2CO3)

Major Products

  • Oxidation: : Sulfoxides, Sulfones

  • Reduction: : Reduced thiadiazoles

  • Substitution: : Various substituted thiadiazole derivatives

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a key intermediate in the synthesis of heterocyclic compounds, and its derivatives are used in the development of novel materials and chemical sensors.

Biology

In biological research, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological macromolecules, making it a valuable tool in biochemical assays.

Medicine

The compound exhibits potential therapeutic properties and is investigated in medicinal chemistry for the development of new drugs. Its applications include antitumor, antimicrobial, and anti-inflammatory agents.

Industry

In industrial settings, it is utilized as a precursor for the synthesis of advanced materials, including polymers and coatings, owing to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets such as enzymes and receptors. The thiadiazole ring and ethylthio group facilitate binding to active sites, modulating the activity of the target molecules. The exact pathways involved depend on the specific application, but generally include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Compared to other thiadiazole derivatives, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide stands out due to its unique combination of functional groups. This makes it more versatile in terms of reactivity and application scope.

List of Similar Compounds

  • 2-Amino-5-ethylthio-1,3,4-thiadiazole

  • 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol

  • 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,2,4-triazole

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S2/c1-3-21-12-17-16-11(22-12)14-8(18)5-4-7-6(2)13-10(20)15-9(7)19/h3-5H2,1-2H3,(H,14,16,18)(H2,13,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTJHLDSMKYWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCC2=C(NC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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